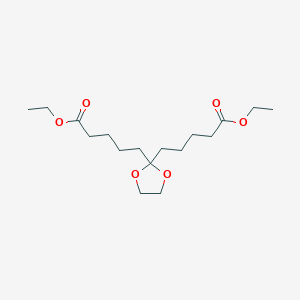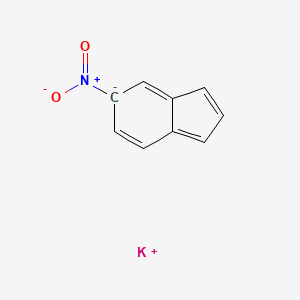
Chromium;yttrium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium and yttrium are transition metals that form a variety of compounds with unique properties and applications. Chromium is known for its high corrosion resistance and hardness, while yttrium is valued for its high melting point and ability to form stable oxides. When combined, these elements can create compounds with enhanced properties suitable for various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of chromium and yttrium compounds typically involves high-temperature reactions. One common method is the solid-state reaction, where chromium oxide and yttrium oxide powders are mixed and heated to high temperatures (around 1200-1500°C) in an inert atmosphere to form yttrium chromite (YCrO3) . Another method involves the co-precipitation of chromium and yttrium salts followed by calcination at high temperatures.
Industrial Production Methods
Industrial production of chromium and yttrium compounds often involves the reduction of their respective oxides. For example, yttrium oxide can be reduced with calcium in a vacuum or inert atmosphere to produce yttrium metal, which can then be alloyed with chromium . The resulting alloys are used in various high-temperature applications due to their enhanced mechanical properties.
化学反応の分析
Types of Reactions
Chromium and yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Chromium can exist in multiple oxidation states, with +3 and +6 being the most common. Yttrium typically forms trivalent ions (Y³⁺).
Common Reagents and Conditions
Oxidation: Chromium compounds can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Chromium (VI) compounds can be reduced to chromium (III) using reducing agents like sulfur dioxide or hydrogen gas.
Major Products Formed
Oxidation: Chromium (VI) oxide (CrO3), yttrium oxide (Y2O3)
Reduction: Chromium (III) chloride (CrCl3), yttrium metal (Y)
Substitution: Various chromium complexes with different ligands
科学的研究の応用
Chromium and yttrium compounds have a wide range of applications in scientific research:
作用機序
The mechanism of action for chromium and yttrium compounds varies depending on their application:
Chromium: In biological systems, chromium enhances insulin signaling by affecting downstream effector molecules in the insulin receptor pathway. In industrial applications, chromium compounds act as catalysts by providing active sites for chemical reactions.
類似化合物との比較
Chromium and yttrium compounds can be compared with other transition metal compounds:
Chromium vs. Molybdenum: Both chromium and molybdenum form stable oxides and are used in high-temperature applications.
Yttrium vs. Lanthanides: Yttrium is often compared to lanthanides due to its similar chemical properties.
List of Similar Compounds
- Chromium: Molybdenum, tungsten
- Yttrium: Lanthanum, cerium
Chromium and yttrium compounds offer unique properties that make them valuable in various scientific and industrial applications. Their ability to form stable oxides, high-temperature resistance, and catalytic properties highlight their importance in modern technology.
特性
CAS番号 |
115509-67-6 |
|---|---|
分子式 |
Cr2Y |
分子量 |
192.898 g/mol |
IUPAC名 |
chromium;yttrium |
InChI |
InChI=1S/2Cr.Y |
InChIキー |
JTVAGNZBALOSBX-UHFFFAOYSA-N |
正規SMILES |
[Cr].[Cr].[Y] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)



![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)





![3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14289447.png)

![3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14289459.png)
